Subnanomolar hMAO-B Potency vs. N2-Methyl Congener (13b, NTZ-1442)
The N1-methyl indazole-5-carboxamide 13a (NTZ-1441) inhibits recombinant human MAO-B with an IC50 of 0.662 nM. In the identical fluorimetric assay, its N2-methyl regioisomer 13b (NTZ-1442) displays an IC50 of 8.08 nM, representing a 12.2-fold loss in potency [1]. This demonstrates that N1 versus N2 methylation, though a seemingly minor structural alteration, exerts a decisive influence on enzyme affinity.
| Evidence Dimension | Inhibitory potency at recombinant human MAO-B (IC50) |
|---|---|
| Target Compound Data | 13a (NTZ-1441): IC50 hMAO-B = 0.662 nM |
| Comparator Or Baseline | 13b (NTZ-1442): IC50 hMAO-B = 8.08 nM |
| Quantified Difference | 12.2-fold more potent (i.e., 13a IC50 is ~1/12 of 13b IC50) |
| Conditions | Fluorimetric assay using recombinant human MAO-B; both compounds tested under identical conditions in the same study [1]. |
Why This Matters
Researchers needing maximal MAO-B occupancy at low concentrations must select 13a over 13b, as the 12-fold potency difference directly impacts the achievable target coverage in cell-free and cellular assays.
- [1] Tzvetkov, N. T.; Stammler, H.-G.; Neumann, B.; Hristova, S.; Antonov, L.; Gastreich, M. Crystal structures, binding interactions, and ADME evaluation of brain penetrant N-substituted indazole-5-carboxamides as subnanomolar, selective monoamine oxidase B and dual MAO-A/B inhibitors. Eur. J. Med. Chem. 2017, 127, 470–492. DOI: 10.1016/j.ejmech.2017.01.011. View Source
